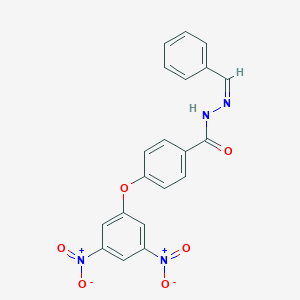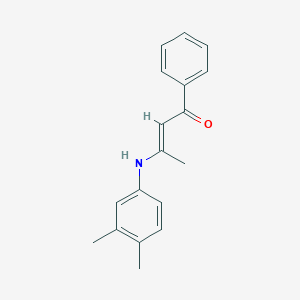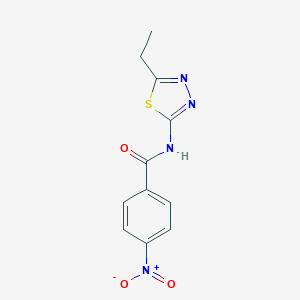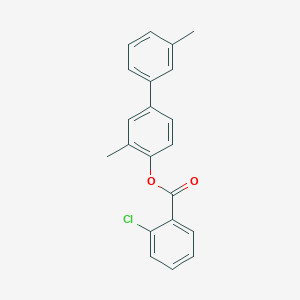![molecular formula C23H23N3OS B390439 2-(benzylsulfanyl)-N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]acetohydrazide](/img/structure/B390439.png)
2-(benzylsulfanyl)-N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylsulfanyl)-N’-[4-(methylanilino)benzylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a methylanilino group, and an acetohydrazide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N’-[4-(methylanilino)benzylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of benzyl mercaptan with an appropriate aldehyde to form a benzylsulfanyl intermediate. This intermediate is then reacted with 4-methylaniline to introduce the methylanilino group. Finally, the acetohydrazide moiety is introduced through a condensation reaction with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(benzylsulfanyl)-N’-[4-(methylanilino)benzylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The methylanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with simpler structures.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(benzylsulfanyl)-N’-[4-(methylanilino)benzylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(benzylsulfanyl)-N’-[4-(methylanilino)benzylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The methylanilino group may interact with aromatic residues in enzymes or receptors, influencing their activity. The acetohydrazide moiety can form hydrogen bonds with various biomolecules, further modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-benzylsulfanyl-6-methoxy-4-methylquinazoline
- 4-(benzylsulfanyl)-2-methylbenzonitrile
- 2-(benzylsulfanyl)-4-methylquinoline
Uniqueness
2-(benzylsulfanyl)-N’-[4-(methylanilino)benzylidene]acetohydrazide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Propiedades
Fórmula molecular |
C23H23N3OS |
|---|---|
Peso molecular |
389.5g/mol |
Nombre IUPAC |
2-benzylsulfanyl-N-[(E)-[4-(N-methylanilino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C23H23N3OS/c1-26(21-10-6-3-7-11-21)22-14-12-19(13-15-22)16-24-25-23(27)18-28-17-20-8-4-2-5-9-20/h2-16H,17-18H2,1H3,(H,25,27)/b24-16+ |
Clave InChI |
IEIKQUTXSJPTKO-LFVJCYFKSA-N |
SMILES isomérico |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=N/NC(=O)CSCC3=CC=CC=C3 |
SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=NNC(=O)CSCC3=CC=CC=C3 |
SMILES canónico |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=NNC(=O)CSCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 5-[(4-{3,5-bisnitrophenoxy}benzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B390356.png)

![Methyl 4-[5-[[3-(1,3-benzoxazol-2-yl)phenyl]iminomethyl]furan-2-yl]benzoate](/img/structure/B390358.png)
![2-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE](/img/structure/B390359.png)
![N-[3-nitro-5-(4-iodophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B390360.png)





![4-bromo-N-[4-[4-[(4-bromo-3-nitrobenzoyl)amino]phenoxy]phenyl]-3-nitrobenzamide](/img/structure/B390374.png)
![N-(4-methylphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]furan-2-carboxamide](/img/structure/B390375.png)

![5-[(Phenylsulfonyl)oxy]-1-naphthyl benzenesulfonate](/img/structure/B390378.png)
